molecular formula C10H11BrFN B13030540 (S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine

Cat. No.: B13030540
M. Wt: 244.10 g/mol
InChI Key: VRPPKXOGFUFGJR-JTQLQIEISA-N
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Description

(S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, and an unsaturated butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the 3-bromo-5-fluorophenyl precursor.

    Formation of the But-3-EN-1-amine Chain: The but-3-EN-1-amine chain is introduced through a series of reactions, including halogenation, amination, and coupling reactions.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Using bromine and fluorine sources to introduce the halogen atoms onto the phenyl ring.

    Catalytic Amination: Employing catalysts to facilitate the amination process.

    Chiral Catalysts: Utilizing chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the unsaturated chain to a saturated one.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation Products: Formation of ketones or carboxylic acids.

    Reduction Products: Formation of saturated amines.

    Substitution Products: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of halogenated amines with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards specific targets. The unsaturated chain allows for potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-Bromo-5-chlorophenyl)but-3-EN-1-amine: A similar compound with a chlorine atom instead of fluorine.

    1-(3-Bromo-5-methylphenyl)but-3-EN-1-amine: A similar compound with a methyl group instead of fluorine.

Uniqueness

(S)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can have distinct biological activities.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2/t10-/m0/s1

InChI Key

VRPPKXOGFUFGJR-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

C=CCC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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